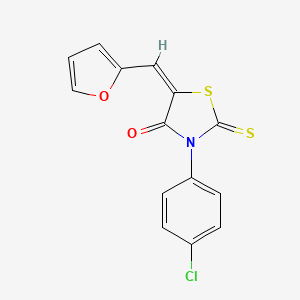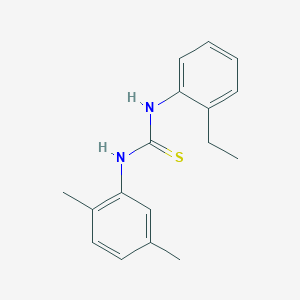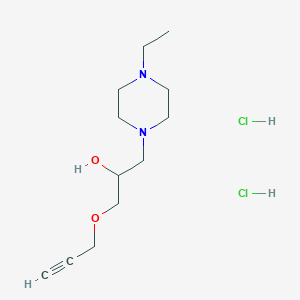![molecular formula C17H17N3O B4536988 N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B4536988.png)
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Descripción general
Descripción
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is a compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological and chemical properties, making them valuable in various fields of scientific research and industrial applications. The structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, attached to a phenyl group and an aniline moiety.
Mecanismo De Acción
Target of Action
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline, a derivative of the 1,3,4-oxadiazole class of compounds, is known to interact with various enzymes and proteins that contribute to cell proliferation . The specific targets can vary depending on the structural modifications of the compound .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it can inhibit the activity of enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, histone deacetylation, DNA topology regulation, telomere length maintenance, and nucleotide metabolism, respectively .
Biochemical Pathways
The inhibition of these enzymes disrupts the associated biochemical pathways, leading to downstream effects such as the suppression of DNA replication, alteration of gene expression, induction of DNA damage, inhibition of cell division, and disruption of nucleotide metabolism . These effects can lead to the inhibition of cell proliferation, particularly in cancer cells .
Pharmacokinetics
The compound’s LogP value of 2.98 indicates it is lipophilic, which could facilitate absorption and distribution .
Result of Action
The result of the compound’s action at the molecular and cellular level is the inhibition of cell proliferation. This is particularly relevant in the context of cancer, where uncontrolled cell proliferation is a hallmark of the disease . Therefore, the compound could potentially have anticancer activity .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s lipophilicity could affect its distribution in different tissue environments . Additionally, factors such as pH and the presence of other substances could potentially affect the compound’s stability and activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of an amidoxime with an aromatic nitrile under acidic conditions to form the oxadiazole ring. For instance, the reaction of an amidoxime with 4-aminobenzonitrile in the presence of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) as catalysts in dimethylformamide (DMF) can yield the desired oxadiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline has several applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in the substitution pattern on the ring.
1,3,4-Oxadiazole Derivatives: Similar to 1,2,4-oxadiazoles but with a different arrangement of nitrogen atoms in the ring.
Indole Derivatives: Compounds containing an indole ring, which is another type of heterocyclic structure with diverse biological activities.
Uniqueness
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-20(15-11-7-4-8-12-15)13-16-18-19-17(21-16)14-9-5-3-6-10-14/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARKXFFQLBBLTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NN=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-1,3-thiazol-2-yl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4536932.png)
![6-[5-(4-fluorophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4536935.png)
![4-butyl-7-[(4-methoxybenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B4536936.png)
![N-(3-ETHOXYPROPYL)-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE](/img/structure/B4536944.png)
![N-(3-acetylphenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4536947.png)
![4-benzyl-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide](/img/structure/B4536957.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4536963.png)

![2-({[1-(2,4-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]METHYL}SULFANYL)-4,6-DIMETHYL-3-PYRIDYL CYANIDE](/img/structure/B4536982.png)
![2-(2-chloro-6-fluorophenyl)-N~1~-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B4536985.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]urea](/img/structure/B4536993.png)

![4-CHLORO-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-1-BENZENESULFONAMIDE](/img/structure/B4537007.png)
